

A Technical Guide to the Physical Properties of 2-Methylcyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylcyclohexane-1-carbaldehyde

Cat. No.: B3230590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexane-1-carbaldehyde is a substituted cyclic aldehyde with potential applications in organic synthesis and as a building block for more complex molecules, including those of pharmaceutical interest. Its physical properties are fundamental to its handling, purification, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the known and estimated physical properties of **2-Methylcyclohexane-1-carbaldehyde**, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the general reactivity of aldehydes.

Physicochemical Properties

Quantitative data for **2-Methylcyclohexane-1-carbaldehyde** is primarily available through computational predictions. Experimental data is limited; therefore, values for the closely related compound, cyclohexanecarboxaldehyde, are provided for comparison and estimation.[\[1\]](#)

Property	2-Methylcyclohexane-1-carbaldehyde (Computed)	Cyclohexanecarboxaldehyde (Experimental)
Molecular Formula	C ₈ H ₁₄ O	C ₇ H ₁₂ O
Molecular Weight	126.20 g/mol [2][3][4]	112.17 g/mol [1]
Boiling Point	Not available	161-163 °C[1]
Melting Point	Not available	Not available
Density	Not available	~0.926 g/mL at 25 °C[1]
Refractive Index	Not available	Not available
Solubility	Slightly soluble in water; soluble in chloroform, ether, and alcohol.[1]	Slightly soluble in water; soluble in chloroform, ether, and alcohol.[1]
XLogP3-AA (Lipophilicity)	2.2[2][3][4]	1.8

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of liquid aldehydes are provided below.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid organic compound.[5][6][7][8][9]

Materials:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube (e.g., fusion tube)

- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating bath liquid
- Stand and clamps
- Sample of **2-Methylcyclohexane-1-carbaldehyde**

Procedure:

- Fill the Thiele tube with mineral oil to the level of the side arm.
- Add a few drops of **2-Methylcyclohexane-1-carbaldehyde** into the small test tube.
- Place the sealed capillary tube, open end down, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Materials:

- Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Water bath
- Sample of **2-Methylcyclohexane-1-carbaldehyde**
- Distilled water

Procedure:

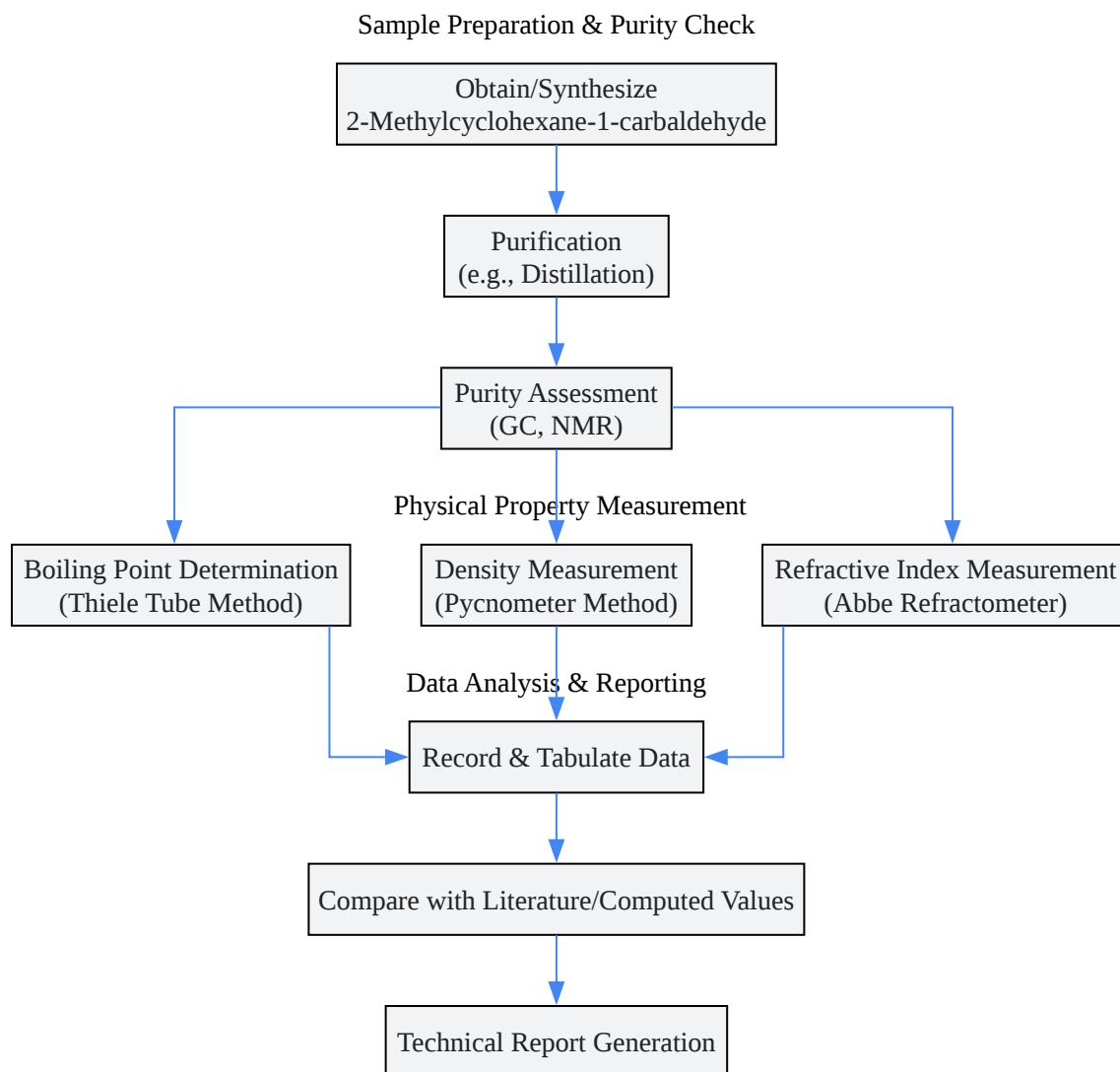
- Clean and dry the pycnometer thoroughly.
- Weigh the empty, dry pycnometer on the analytical balance (m_1).
- Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles.
- Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
- Remove the pycnometer from the bath, wipe it dry, and weigh it (m_2).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with **2-Methylcyclohexane-1-carbaldehyde**, stopper it, and bring it to the same temperature in the water bath.
- Wipe the pycnometer dry and weigh it (m_3).
- The density of the sample at the given temperature is calculated using the following formula:
$$\text{Density } (\rho) = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$$
where ρ_{water} is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic physical property.[10][11]

Materials:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (sodium lamp or white light with a compensator)
- Dropper or pipette
- Sample of **2-Methylcyclohexane-1-carbaldehyde**
- Ethanol or acetone for cleaning


Procedure:

- Turn on the light source and the circulating water bath to bring the prisms of the refractometer to a constant temperature (e.g., 20 °C).
- Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.
- Using a clean dropper, place a few drops of **2-Methylcyclohexane-1-carbaldehyde** onto the surface of the lower prism.
- Close the prism assembly and ensure the liquid spreads evenly between the two prisms.
- Look through the eyepiece and adjust the coarse adjustment knob until the field of view shows a light and a dark region.
- If a colored band is visible at the borderline, adjust the chromaticity compensator knob to obtain a sharp, colorless borderline.

- Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.
- Read the refractive index value from the scale.
- Clean the prisms thoroughly after the measurement.

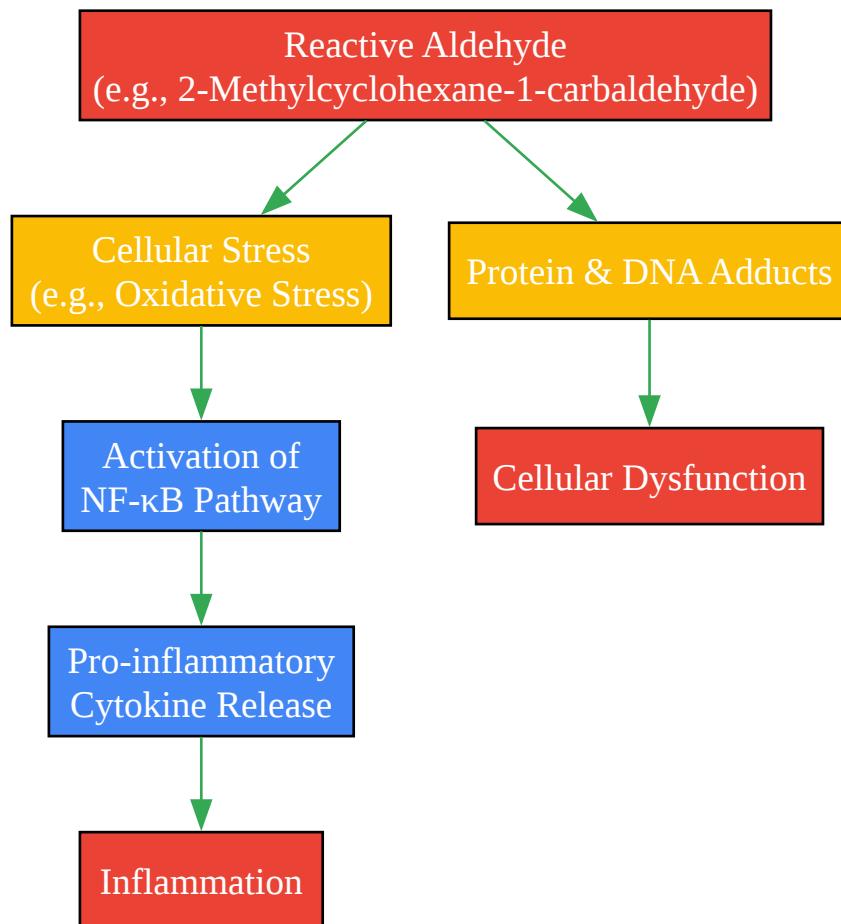
Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid sample like **2-Methylcyclohexane-1-carbaldehyde**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination.

Potential Biological Significance and Signaling Pathways


While no specific signaling pathways involving **2-Methylcyclohexane-1-carbaldehyde** have been identified in the current literature, the high reactivity of the aldehyde functional group suggests potential biological activity. Aldehydes are known to interact with biological macromolecules, which can lead to a range of physiological and pathological effects.[12][13]

General Biological Effects of Aldehydes:

- Interaction with Proteins and Nucleic Acids: The electrophilic carbon atom of the aldehyde group can react with nucleophilic groups in proteins (e.g., lysine, cysteine) and DNA, forming adducts that can disrupt their normal function.[12]
- Cellular Signaling: At low concentrations, some aldehydes can act as signaling molecules, modulating pathways involved in cell proliferation, differentiation, and apoptosis.[14] For instance, aldehydes can trigger inflammatory responses by activating pathways like the nuclear factor kappa B (NF- κ B) signaling pathway.[14]
- Oxidative Stress: Aldehydes can be generated endogenously through lipid peroxidation as a result of oxidative stress and can contribute to cellular damage implicated in various diseases.[14]

Given these general properties, **2-Methylcyclohexane-1-carbaldehyde** and its derivatives could be investigated for a variety of biological activities. The cyclohexane ring provides a lipophilic scaffold that can influence its distribution and interaction with biological membranes and protein binding pockets.

The following diagram illustrates a generalized signaling pathway that can be affected by reactive aldehydes.

[Click to download full resolution via product page](#)

Generalized Aldehyde-Induced Signaling.

Conclusion

This technical guide provides a summary of the physical properties of **2-Methylcyclohexane-1-carbaldehyde**, leveraging both computed data and experimental values from a structurally similar compound. The detailed experimental protocols offer a practical framework for researchers to determine these properties in a laboratory setting. While specific biological roles of this compound are yet to be elucidated, its chemical nature as an aldehyde suggests potential interactions with biological systems that warrant further investigation, particularly in the context of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-2-Methylcyclohexane carboxaldehyde | C8H14O | CID 12627133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-methylcyclohexane-1-carbaldehyde | C8H14O | CID 142164430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. davjalandhar.com [davjalandhar.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. Aldehydes: What We Should Know About Them [mdpi.com]
- 13. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Methylcyclohexane-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3230590#physical-properties-of-2-methylcyclohexane-1-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com